2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Lipophilicity Drug-likeness Physicochemical profiling

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1245647-60-2) is a racemic, heterocyclic building block featuring a 1,4-benzodioxine core substituted with a reactive bromomethyl group at the 2-position and a methyl group at the 6-position. With a molecular formula of C₁₀H₁₁BrO₂, a molecular weight of 243.10 g/mol, and a computed XLogP3 of 2.8, this compound occupies a unique physicochemical space within the benzodioxine family.

Molecular Formula C10H11BrO2
Molecular Weight 243.1
CAS No. 1245647-60-2
Cat. No. B580628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine
CAS1245647-60-2
Synonyms2-(bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine
Molecular FormulaC10H11BrO2
Molecular Weight243.1
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(CO2)CBr
InChIInChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,8H,5-6H2,1H3
InChIKeyLVRCXDPCFJJIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1245647-60-2) – Procurement-Ready Chemical Profile for Medicinal Chemistry & Organic Synthesis


2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1245647-60-2) is a racemic, heterocyclic building block featuring a 1,4-benzodioxine core substituted with a reactive bromomethyl group at the 2-position and a methyl group at the 6-position [1]. With a molecular formula of C₁₀H₁₁BrO₂, a molecular weight of 243.10 g/mol, and a computed XLogP3 of 2.8, this compound occupies a unique physicochemical space within the benzodioxine family [2]. It is commercially available from multiple vendors in purities ranging from 95% to 98%, serving as a versatile electrophilic intermediate for nucleophilic substitution and cross-coupling reactions in early-stage drug discovery .

Why 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine Cannot Be Replaced by Other Bromomethyl Benzodioxine Isomers


Generic substitution among bromomethyl-1,4-benzodioxine isomers is not scientifically sound because the position of the bromomethyl group and the presence or absence of the aromatic methyl substituent critically govern both reactivity and biological profile. The 2-bromomethyl group places the electrophilic center on the saturated (non-aromatic) oxygenated ring, enabling specific annulation and scaffold-hopping strategies distinct from isomers where the bromomethyl is directly attached to the aromatic ring [1]. Furthermore, the 6-methyl substituent alters lipophilicity, steric environment, and metabolic stability, directly impacting pharmacokinetic properties of derived compounds. In cannabinoid CB2 ligand programs, subtle modifications to the dihydrobenzodioxine scaffold produced Ki values spanning submicromolar to inactive ranges, demonstrating that even minor structural changes cannot be interpolated without experimental validation [2]. Similarly, in α-glucosidase and α-amylase inhibition, benzodioxin derivatives exhibited IC₅₀ values from 0.80 ± 0.01 µM to 27.60 ± 0.60 µM depending on substituent identity and position, underscoring the non-interchangeability of regioisomers [3].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine Against Closest Structural Analogs


Lipophilicity Modulation by the 6-Methyl Group: XLogP3 and Computed LogP Comparison Across Bromomethyl Benzodioxine Analogs

The presence of the 6-methyl substituent on the aromatic ring of 2-(bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine increases computed lipophilicity relative to the unsubstituted parent 2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine. The target compound has an XLogP3 of 2.8 [1], while the (R)-enantiomer of the unsubstituted analog (CAS 1142953-55-6) has a reported ACD/LogP of 2.58 . This ΔLogP of approximately +0.2 to +0.3 units indicates modestly enhanced membrane permeability potential, which may be advantageous for CNS-targeted programs where slight lipophilicity increases can improve passive diffusion without excessively compromising solubility. Additionally, the 5-bromomethyl isomer (CAS 214894-89-0) has a reported LogP of 2.59 , confirming that the methyl substitution, rather than merely bromomethyl positional variation, drives the lipophilicity difference.

Lipophilicity Drug-likeness Physicochemical profiling

Regiochemical Reactivity Differentiation: 2-Bromomethyl (Non-Aromatic Ring) vs. 5- and 6-Bromomethyl (Aromatic Ring) Isomers

The 2-bromomethyl substituent is located on the saturated, non-aromatic oxygenated ring (position 2 of the 2,3-dihydro-1,4-dioxine moiety), whereas the 5-bromomethyl (CAS 214894-89-0) and 6-bromomethyl (CAS 79440-34-9) isomers bear the electrophilic center directly on the aromatic ring. This fundamental regiochemical distinction dictates divergent reactivity profiles: the 2-bromomethyl group in the target compound undergoes nucleophilic displacement with kinetics characteristic of a secondary alkyl bromide adjacent to an ether oxygen, while the aromatic-ring bromomethyl isomers exhibit benzylic bromide reactivity . In the synthesis of aza analogues of 2-substituted-2,3-dihydro-1,4-benzodioxins, the 2-bromomethyl group was explicitly exploited as the 'versatile bromomethyl group on the non-aromatic oxygenated ring' to construct novel nitrogen-containing bioisosteres of the 1,4-benzodioxane pharmacophore [1]. This reactivity profile is inaccessible to aromatic-ring bromomethyl isomers without fundamentally altering the synthetic route and product scaffold.

Regioselectivity Nucleophilic substitution Scaffold diversification

Commercial Purity Benchmarking: 98% vs. 95% Availability and Its Impact on Downstream Synthetic Efficiency

The target compound is commercially available at 98% purity from Leyan (Product No. 1837000, CAS 1245647-60-2) , compared to 95% purity from AKSci (Cat. 8529DG) and BOC Sciences . While both purity grades are suitable for many research applications, the 98% grade provides a measurable advantage for reactions sensitive to impurities, such as palladium-catalyzed cross-couplings where halide impurities can poison catalysts, or in fragment-based screening where purity directly affects assay fidelity. The 3% absolute purity differential (equivalent to a 2.5-fold reduction in total impurities, from 5% to 2%) can be decisive in reproducibility-sensitive protocols. The compound is also available from MolCore under ISO-certified quality systems, providing an additional procurement option with documented quality assurance frameworks .

Chemical purity Supply chain Reproducibility

Molecular Weight Differentiation: C₁₀H₁₁BrO₂ (243.10 Da) vs. C₉H₉BrO₂ (229.07 Da) Unsubstituted Analogs and Implications for Fragment-Based Drug Discovery

The target compound (MW = 243.10 g/mol, MF = C₁₀H₁₁BrO₂) [1] is a full methylene (CH₂) unit heavier than the unsubstituted 2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine and its positional isomers (MW = 229.07 g/mol, MF = C₉H₉BrO₂) . While the absolute difference of 14.03 Da appears modest, it positions the 6-methyl analog closer to the upper boundary of the 'Rule of 3' fragment space (MW ≤ 300 Da). In fragment-based drug discovery (FBDD), this incremental mass may confer enhanced binding affinity through additional van der Waals contacts with hydrophobic protein pockets while retaining fragment-like physicochemical properties (XLogP3 = 2.8, H-bond acceptors = 2, H-bond donors = 0, rotatable bonds = 1) [1]. The heavier bromine isotopologue (exact mass 241.99424 Da) also provides a distinctive isotopic signature useful for mass spectrometry-based metabolomics or impurity profiling [1].

Fragment-based screening Lead-likeness Molecular weight

Highest-Value Application Scenarios for 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine Based on Quantitative Evidence


Scaffold-Hopping Synthesis of Aza-Bioisosteres for CNS Drug Discovery Programs

The 2-bromomethyl group on the non-aromatic oxygenated ring enables construction of nitrogen-containing bioisosteres of the 1,4-benzodioxane pharmacophore, a validated scaffold in CNS drug discovery [1]. The XLogP3 of 2.8 places the 6-methyl analog in an optimal lipophilicity range for blood-brain barrier penetration (typically LogP 2–4), making it a strategically superior starting point compared to the unsubstituted analog (ACD/LogP 2.58) for CNS-targeted library synthesis [2].

Fragment-Based Lead Generation Requiring Brominated Building Blocks with Defined Physicochemical Properties

With a molecular weight of 243.10 Da, XLogP3 of 2.8, and a single rotatable bond, the compound meets all 'Rule of 3' criteria for fragment-based screening while providing a reactive bromomethyl handle for covalent or reversible-covalent fragment elaboration [1]. Its exact mass (241.99424 Da) and distinctive bromine isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) facilitate unambiguous detection by LC-MS during fragment soaking and hit validation experiments [1].

Structure-Activity Relationship (SAR) Exploration of CB2-Selective Cannabinoid Ligands

The dihydrobenzodioxine scaffold has been validated as a CB2-selective ligand core with submicromolar Ki values [2]. The 6-methyl substitution on the target compound provides an additional SAR vector at a position known to influence CB2/CB1 selectivity, offering a pre-functionalized intermediate that eliminates the need for late-stage aromatic methylation [2]. Procurement of the 98% purity grade (Leyan) is recommended to minimize impurities that could confound CB1/CB2 radioligand binding assays .

Diversity-Oriented Synthesis (DOS) Libraries Exploring Benzodioxine Chemical Space

The orthogonal reactivity of the 2-bromomethyl group (non-benzylic, secondary alkyl bromide) versus aromatic-ring bromomethyl isomers enables distinct diversification pathways through nucleophilic substitution, cross-coupling, and heterocycle annulation [1]. The commercial availability at two purity tiers (95% and 98%) allows cost-optimized procurement: 95% for initial library synthesis and 98% for lead optimization where impurity-sensitive biological assays are employed [2].

Quote Request

Request a Quote for 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.